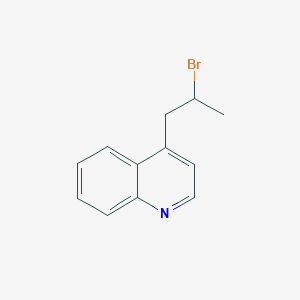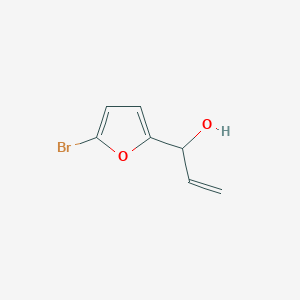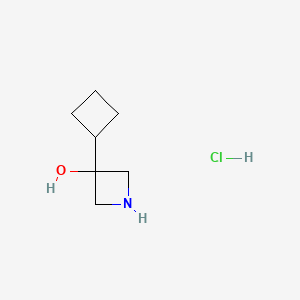
3-Cyclobutylazetidin-3-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylazetidin-3-olhydrochloride: is a chemical compound belonging to the azetidine class. . The compound is characterized by a cyclobutyl group attached to the azetidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylazetidin-3-olhydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under microwave irradiation, which enhances reaction efficiency and yield . The use of solid supports like alumina can further streamline the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylazetidin-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include functionalized azetidines, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-Cyclobutylazetidin-3-olhydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Cyclobutylazetidin-3-olhydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclobutyl group.
Pyrrolidine: A five-membered nitrogen-containing ring with different reactivity.
Oxetane: A four-membered oxygen-containing ring with distinct chemical properties.
Uniqueness
3-Cyclobutylazetidin-3-olhydrochloride is unique due to the presence of the cyclobutyl group, which enhances its stability and reactivity compared to other azetidines . This structural feature makes it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-cyclobutylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7(4-8-5-7)6-2-1-3-6;/h6,8-9H,1-5H2;1H |
InChI Key |
NMQXORDTTRXKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CNC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


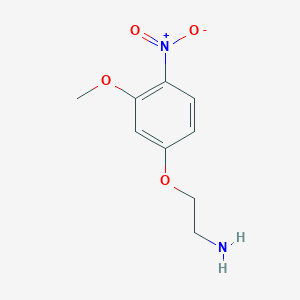
![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)
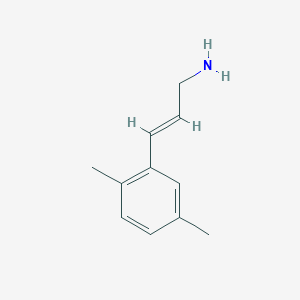
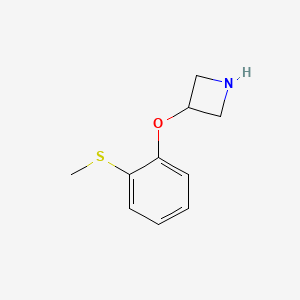
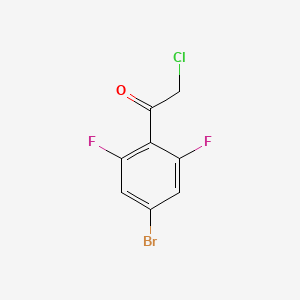
![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)
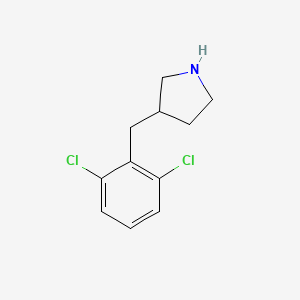
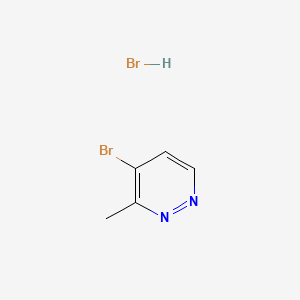
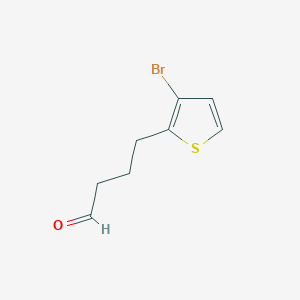

![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)
